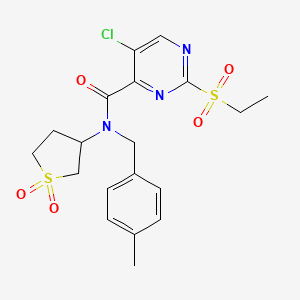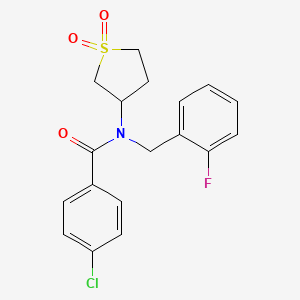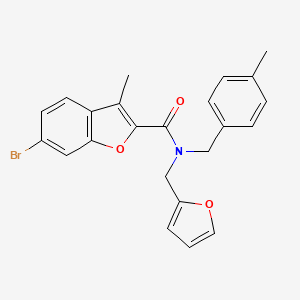
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structural features, including a pyrimidine ring, a chloro substituent, and various functional groups such as ethanesulfonyl and carboxamide. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials may include pyrimidine derivatives, chloro reagents, ethanesulfonyl chloride, and other necessary reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular pathways.
Medicine
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of “5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE” involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide
- N-(4-Methylphenyl)methylpyrimidine-4-carboxamide
Uniqueness
The uniqueness of “5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C19H22ClN3O5S2 |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-3-30(27,28)19-21-10-16(20)17(22-19)18(24)23(15-8-9-29(25,26)12-15)11-14-6-4-13(2)5-7-14/h4-7,10,15H,3,8-9,11-12H2,1-2H3 |
InChI Key |
FPQNUVDRSIXESD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11419035.png)
![1-(2-fluorophenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11419037.png)
![1-(4-chlorophenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419040.png)
![2-(3-hydroxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11419046.png)

![(2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]thiazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B11419057.png)
![3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419060.png)
![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419072.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B11419081.png)

![3-[4-(dimethylamino)phenyl]-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11419086.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11419088.png)
![1-[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B11419094.png)
